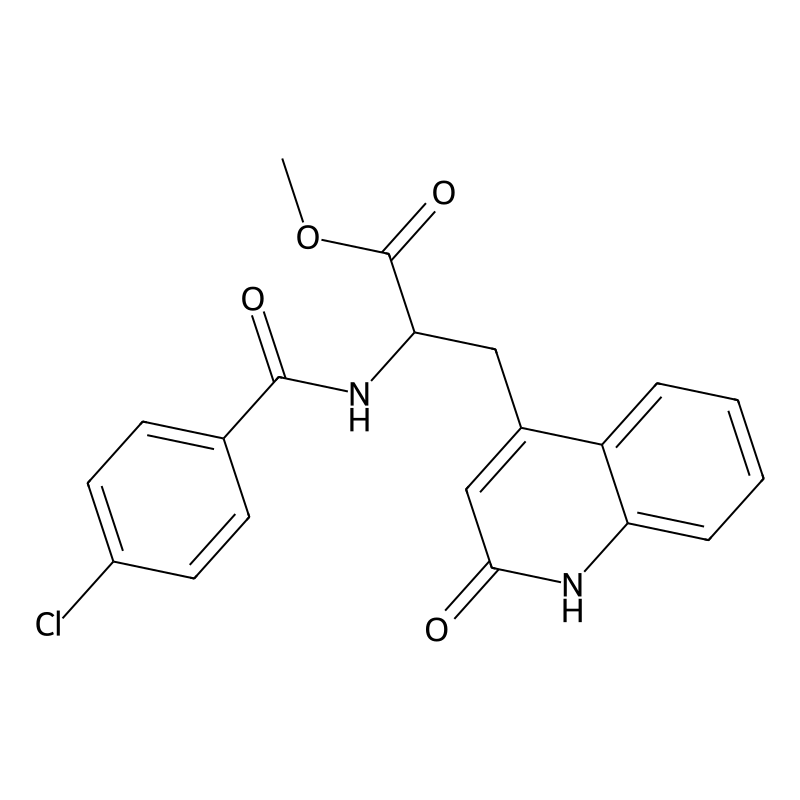

Rebamipide methyl ester

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Rebamipide methyl ester is a derivative of rebamipide, a compound primarily known for its gastroprotective properties. The methyl ester form is characterized by the presence of a methyl group attached to the carboxyl functional group of rebamipide, enhancing its solubility and bioavailability. Rebamipide itself is a small molecule that exhibits anti-inflammatory and antioxidant effects, making it beneficial in treating gastrointestinal disorders, particularly gastric ulcers and chronic gastritis.

- Hydrolysis: The ester bond can be broken in the presence of water, leading to the formation of rebamipide and methanol. This reaction can be catalyzed by acids or bases.

- Esterification: It can react with alcohols to form new esters, which may have different pharmacological properties.

- Amidation: The compound can participate in reactions with amines to form amides, potentially altering its biological activity.

Rebamipide methyl ester retains many of the biological activities associated with rebamipide. It has been shown to:

- Enhance Mucosal Defense: It stimulates mucus production and enhances gastric mucosal blood flow, providing protection against gastric lesions.

- Exhibit Anti-inflammatory Effects: The compound has been noted for reducing inflammation in gastric tissues, which is beneficial in conditions like gastritis.

- Promote Healing: Studies suggest that rebamipide methyl ester can accelerate the healing of gastric ulcers by promoting cell proliferation and migration.

The synthesis of rebamipide methyl ester typically involves several steps:

- Starting Material: Glycine methyl ester is used as the initial raw material.

- Amidation Reaction: Glycine methyl ester reacts with p-chlorobenzoyl chloride under alkaline conditions to form an intermediate compound.

- Chlorination: This intermediate undergoes chlorination to yield a chloroimine derivative.

- Substitution Reaction: The chloroimine reacts with bromomethyl quinolone.

- Hydrolysis: Finally, hydrolysis of the resulting compound yields rebamipide methyl ester.

This synthetic route has been reported to provide high yields and utilizes readily available starting materials, making it suitable for industrial applications .

Rebamipide methyl ester has several applications in scientific research and pharmaceuticals:

- Pharmaceutical Development: It is investigated for its potential use in treating gastrointestinal disorders due to its protective effects on the gastric mucosa.

- Model Compound: Used in studies focused on esterification and hydrolysis reactions, providing insights into reaction mechanisms and kinetics .

- Solubility Studies: Its solubility characteristics are explored to improve formulations of poorly soluble drugs, enhancing their bioavailability .

Research on rebamipide methyl ester includes interaction studies that focus on:

- Drug Interactions: Investigating how it interacts with other medications, particularly those metabolized by similar pathways.

- Biochemical Interactions: Understanding how it affects cellular pathways involved in inflammation and mucosal defense.

These studies are crucial for determining safe and effective therapeutic regimens involving this compound.

Rebamipide methyl ester shares structural similarities with several other compounds that possess gastroprotective or anti-inflammatory properties. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Rebamipide | Yes | Parent compound; known for broader gastroprotective effects. |

| Pramipide | Yes | Similar mechanism but less studied for anti-inflammatory properties. |

| Proamipide | Yes | Exhibits similar pharmacological activities but different side effects profile. |

| OPC-12759 | Yes | Related structure; primarily studied for its selective inhibition properties. |

Rebamipide methyl ester stands out due to its enhanced solubility and potential for improved bioavailability compared to its parent compound, making it a subject of interest in drug formulation development.